N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
Benzothiazole derivatives are a class of compounds that have been widely studied for their potential therapeutic activities . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Molecular Structure Analysis
The structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for various biological activities. For instance, some derivatives have shown anti-inflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .
Scientific Research Applications
Antibacterial and Anticancer Activities
- Novel analogs related to the specified compound structure have been designed and synthesized, demonstrating promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. These findings suggest potential applications in developing new antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Properties
- Research into benzodifuran-derived compounds, which share structural similarities with the chemical , has identified several with significant anti-inflammatory and analgesic activities, hinting at their utility in creating new pain relief and anti-inflammatory medications (Abu‐Hashem et al., 2020).
Antifungal and Anticancer Evaluation
- A new organic compound synthesized through a reaction involving a structure akin to the one specified showed notable antibacterial, antifungal, and anticancer activities. This highlights its potential in the development of new treatments for infections and cancer (Senthilkumar et al., 2021).
Material Science Applications
- Investigations into the crystal structures and molecular interactions of related compounds have provided insights into their potential applications in material science, particularly in the design of new materials with specified properties such as supramolecular aggregation (Kranjc et al., 2012).
Synthesis and Characterization for Medicinal Chemistry
- The synthesis and biological evaluation of compounds structurally related to "N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" have led to discoveries of potential anticancer derivatives, showcasing the importance of such chemical structures in the development of new therapeutic agents (Hassan et al., 2014).
Properties
IUPAC Name |
N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-10-15(2)19-18(11-14)29-22(23-19)26(12-16-8-6-5-7-9-16)21(27)17-13-25(3)24-20(17)28-4/h5-11,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEULEMZCOYBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CN(N=C4OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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